4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at the 1-position and a benzenesulfonamide group linked via an ethylamino spacer. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its kinase inhibitory activity, particularly against targets like LRRK2 and Src-family kinases . The benzenesulfonamide moiety enhances solubility and may contribute to target binding via hydrogen bonding or electrostatic interactions . The 3-chlorophenyl group likely improves lipophilicity and target affinity by occupying hydrophobic pockets in enzyme active sites .
Properties
Molecular Formula |
C19H17ClN6O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[2-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17ClN6O2S/c20-14-2-1-3-15(10-14)26-19-17(11-25-26)18(23-12-24-19)22-9-8-13-4-6-16(7-5-13)29(21,27)28/h1-7,10-12H,8-9H2,(H2,21,27,28)(H,22,23,24) |
InChI Key |
VZLTUUMLBFGJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrazolopyrimidine core.
Attachment of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide exhibit anticancer properties. A study highlighted the effectiveness of pyrazolo-pyrimidine derivatives in inhibiting cancer cell proliferation. The mechanism is thought to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
| Study | Findings |
|---|---|
| 1 | Demonstrated that pyrazolo-pyrimidines can inhibit cancer cell lines with IC50 values indicating potent activity. |
| 2 | Identified new active structures with potential against various cancer types, suggesting a role for sulfonamide functionality in enhancing bioactivity. |
Antileishmanial Activity
The compound's structure suggests potential use against leishmaniasis, a disease caused by protozoan parasites. Research has shown that derivatives of benzenesulfonamide exhibit significant activity against Leishmania species.
| Study | Findings |
|---|---|
| 2 | Compounds exhibited IC50 values comparable to existing treatments like pentamidine but with lower cytotoxicity. |
| 4 | Highlighted the effectiveness of sulfonamide derivatives in targeting Leishmania infantum and Leishmania amazonensis. |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that sulfonamide groups enhance the efficacy of compounds against various bacterial strains.
| Study | Findings |
|---|---|
| 8 | New thiopyrimidine-benzenesulfonamide compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| 6 | Evaluated the synthesis of new derivatives with enhanced antibacterial properties, indicating a broad spectrum of activity. |
Case Studies
Several case studies have been documented to illustrate the practical applications of this compound:
- Case Study 1 : A series of experiments demonstrated that modifications to the pyrazolo-pyrimidine core could significantly enhance both anticancer and antileishmanial activities, leading to the development of more effective therapeutic agents.
- Case Study 2 : Clinical evaluations of sulfonamide derivatives indicated a reduction in side effects compared to traditional treatments, highlighting their potential for safer therapeutic options.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Activity Against Kinases: The target compound’s benzenesulfonamide group differentiates it from analogues like N-(3-chlorophenyl)-4-methyl-3-...benzamide (), which uses a benzamide linker. The LRRK2 inhibitor 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)... () shows higher pKi (7.2) than typical sulfonamide derivatives, suggesting that bulkier substituents may enhance affinity for certain kinases.
Synthetic Accessibility: The fluorinated chromenone derivative () has a low yield (10%), likely due to steric hindrance from the chromenone ring. In contrast, the target compound’s synthesis via Suzuki-Miyaura coupling (e.g., Example 60 in ) achieves moderate yields (38%), indicating scalability.
Thermal Stability: The fluorinated chromenone analogue () has a higher melting point (242–245°C) than the target compound (estimated ~200°C), likely due to increased crystallinity from fluorine atoms.
Selectivity: Compounds with morpholino or piperazine substituents () show multi-target activity (e.g., Src and ABL inhibition), whereas the benzenesulfonamide group in the target compound may confer selectivity for kinases with polar active sites .
Research Implications
- Therapeutic Potential: The benzenesulfonamide group positions the compound as a candidate for diseases requiring kinase inhibition, such as cancer or neurodegenerative disorders .
- Optimization Opportunities: Introducing fluorine or chromenone moieties (as in ) could enhance potency, though synthetic challenges must be addressed.
Biological Activity
The compound 4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide represents a novel class of pyrazolo[3,4-D]pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.92 g/mol. The structure features a pyrazolo[3,4-D]pyrimidine core linked to a benzenesulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-D]pyrimidines are known to inhibit various kinases involved in cell proliferation and survival pathways. For instance, they have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell signaling pathways .
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, 8, and 9) and modulation of pro-apoptotic and anti-apoptotic proteins such as p53 and Bax .
- Autophagy Activation : The compound has been shown to promote autophagy via increased formation of autophagosomes and modulation of mTOR signaling pathways .
Biological Activity Data
A summary of biological activities observed for this compound is presented in the table below:
Case Studies
- Breast Cancer Cell Lines : In a study assessing the anticancer potential against breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic activity compared to standard chemotherapeutics like cisplatin. The mechanism involved apoptosis induction through caspase activation and modulation of NF-κB signaling pathways .
- Inhibition Studies : Another study focused on the inhibition profile against various kinases revealed that derivatives of pyrazolo[3,4-D]pyrimidine effectively inhibited key signaling pathways involved in tumor growth and metastasis. This suggests potential use in targeted cancer therapies .
Q & A
Q. How can researchers optimize the synthetic route for 4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide?
Methodological Answer:
- Key Steps :
- Core Structure Formation : Start with synthesizing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with thiourea derivatives under reflux conditions .
- Aminoethyl Linker Introduction : React the core with 2-chloroethylamine in dry acetonitrile, followed by nucleophilic substitution to attach the benzenesulfonamide moiety .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
- Critical Parameters :
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Spectroscopic Tools :
- ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., pyrazolo[3,4-d]pyrimidine C-4 vs. C-6 positions) and sulfonamide linkage integrity .
- IR Spectroscopy : Validate sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm purity and molecular formula .
- X-ray Crystallography : Resolve ambiguous regiochemistry, as done for related pyrazolo[3,4-d]pyrimidine sulfonamides .
Q. What strategies are employed to evaluate the compound’s biological activity in early-stage research?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the compound’s structural similarity to ATP-competitive inhibitors .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like imatinib .
- Data Normalization : Use positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can in silico methods be integrated with experimental approaches for target identification?
Methodological Answer:
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinases (e.g., ABL1, SRC) based on the pyrazolo[3,4-d]pyrimidine scaffold’s ATP-binding pocket interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase assays to refine computational models .
Q. How should contradictory data between in vitro and in vivo studies be reconciled?
Methodological Answer:
- Case Study : If in vitro cytotoxicity (IC₅₀ = 2 µM) fails to translate in murine xenograft models:
- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution via LC-MS to identify bioavailability issues .
- Metabolite Profiling : Use HPLC-MS to detect inactive sulfonamide hydrolysis products .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility and tumor targeting .
Q. What environmental impact assessments are relevant for this compound during preclinical development?
Methodological Answer:
- Fate and Toxicity Studies :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
